molecular formula C17H15NO B2918720 N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351623-29-4

N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2918720
CAS RN: 1351623-29-4
M. Wt: 249.313
InChI Key: QBIAMPQBTNZKDD-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which are known to have a wide range of physiological effects.

Scientific Research Applications

Synthesis and Electrochromic Properties

One of the scientific applications of compounds structurally related to N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide is in the synthesis and study of electrochromic materials. Hsiao et al. (2013) synthesized a series of electroactive polyamides with pendent carbazole groups from N-(4-(3,6-di-tert-butylcarbazol-9-yl)phenyl)-3,5-diaminobenzamide and other compounds, showcasing their solubility, thermal stability, photoluminescence, and electrochromic performance. These materials demonstrated significant color changes upon electrochemical oxidation, highlighting their potential in electrochromic applications (Hsiao et al., 2013).

Quantum-Chemical Calculations in Biological Environment Studies

Volod’kin et al. (2013) utilized quantum-chemical calculations to study the properties of 1-(carboxy)-1-(N-methylamide)-2-(3',5'-di-tert-butyl)-4-hydroxyphenyl)-propionates in biological environments. Their work involved calculating the formation energies, enthalpies, and entropies of these compounds to predict their solvated structures' properties, demonstrating a method to anticipate the behavior of antioxidants in biological contexts (Volod’kin et al., 2013).

Antimicrobial Activity Exploration

Goněc et al. (2016) prepared and characterized a series of N-(alkoxyphenyl)-hydroxynaphthalenecarboxamides and studied their antimycobacterial activity against various Mycobacterium strains. Some of these compounds showed activity levels comparable to or higher than rifampicin, a standard antimycobacterial drug, without significant cytotoxicity, indicating their potential as antimycobacterial agents (Goněc et al., 2016).

Enhanced Redox Stability in Polyamides

Wang and Hsiao (2011) reported on aromatic polyamides derived from N,N-bis(4-carboxyphenyl)-N′,N′-bis(4-tert-butylphenyl)-1,4-phenylenediamine, which exhibited enhanced redox stability and electrochromic properties. The inclusion of di-tert-butyl-substituted segments in these polyamides led to improved solubility, thermal stability, and electrochromic performance, suggesting their suitability for advanced electrochromic devices (Wang & Hsiao, 2011).

properties

IUPAC Name

N-but-3-ynyl-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-2-3-13-18-17(19)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h1,4-12H,3,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIAMPQBTNZKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide

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